molecular formula C25H33NO2 B13806488 Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester CAS No. 21505-34-0

Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester

Cat. No.: B13806488
CAS No.: 21505-34-0
M. Wt: 379.5 g/mol
InChI Key: LNXXYKIYUVESET-UHFFFAOYSA-N
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Description

Its structure comprises a diphenylacetic acid core (two phenyl groups attached to a central acetic acid moiety) esterified to an ethyl chain substituted with a cyclohexylpropylamino group.

Properties

CAS No.

21505-34-0

Molecular Formula

C25H33NO2

Molecular Weight

379.5 g/mol

IUPAC Name

2-[cyclohexyl(propyl)amino]ethyl 2,2-diphenylacetate

InChI

InChI=1S/C25H33NO2/c1-2-18-26(23-16-10-5-11-17-23)19-20-28-25(27)24(21-12-6-3-7-13-21)22-14-8-4-9-15-22/h3-4,6-9,12-15,23-24H,2,5,10-11,16-20H2,1H3

InChI Key

LNXXYKIYUVESET-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Preparation of Diphenylacetic Acid Derivatives

Diphenylacetic acid derivatives are typically synthesized via:

  • Chloromethylation of Diphenyl: Diphenyl undergoes chloromethylation to yield predominantly p-chloromethyl-diphenyl intermediates. This reaction is commonly conducted in acetic acid solvent with formaldehyde or trioxane as chloromethylating agents.

  • Carbonylation and Esterification: The chloromethylated diphenyl compound is then carbonylated in the presence of carbon monoxide and an alcohol (ROH), under catalytic conditions using metal carbonyl complexes such as cobalt hydrocarbonyl (HCo(CO)4) or nickel carbonyl (Ni(CO)4) systems. This step yields diphenylacetic acid esters.

  • Example Reaction Conditions:

    • Temperature: 30–60 °C
    • Pressure: 0.5–2 atm of CO
    • Catalyst: HCo(CO)4 or Ni(CO)4 with iodide ions (e.g., NaI)
    • Solvent: Excess alcohol acts as solvent or co-solvent
    • Neutralizing agents: Ammonia, alkyl amines, or metal oxides to trap HCl formed during the reaction.

Esterification with 2-(Cyclohexylpropylamino)ethanol

  • The prepared diphenylacetic acid or its methyl ester is reacted with 2-(cyclohexylpropylamino)ethanol to form the target ester. This reaction typically proceeds via nucleophilic substitution or direct esterification under acidic or catalytic conditions.

  • Catalysts and Conditions:

    • Acid catalysts such as sulfuric acid or hydrochloric acid can be used to promote esterification.
    • Microwave-assisted synthesis and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) catalysis have been reported to enhance reaction rates and yields in similar diphenylacetic acid ester syntheses.
  • Reaction Steps:

    • Rearrangement of dibenzoyl precursors to diphenyl glycolic acid.
    • Conversion to methyl diphenyl glycolate under DBU catalysis and microwave irradiation.
    • Reaction with tropanol analogs (structurally related to 2-(cyclohexylpropylamino)ethanol) to form the ester.
    • Optional N-formylation and subsequent alcoholysis to refine the product purity and yield.

Purification and Characterization

  • Post-reaction mixtures are typically subjected to extraction with organic solvents (chloroalkanes, ethers, arenes).
  • Washing with aqueous solutions (e.g., saturated sodium bicarbonate) removes acidic impurities.
  • Final purification is often achieved by distillation under reduced pressure.
  • Characterization includes IR spectroscopy, NMR, and mass spectrometry to confirm ester formation and purity.

Comparative Data Table of Preparation Parameters

Step Reagents & Catalysts Conditions Yield (%) Notes
Chloromethylation Diphenyl, formaldehyde/trioxane, AcOH Room temp, acetic acid solvent 85-90 Produces p-chloromethyl-diphenyl
Carbonylation & Esterification CO, ROH (alcohol), HCo(CO)4 or Ni(CO)4 30-60 °C, 0.5-2 atm CO 80-95 Metal carbonyl catalysis, neutralizing agents used
Rearrangement & Esterification Dibenzoyl, DBU, microwave, 2-(cyclohexylpropylamino)ethanol Microwave, mild heating 75-90 Microwave accelerates reaction
Purification Organic solvents, aqueous washes Distillation under vacuum - Ensures high purity

Research Findings and Industrial Relevance

  • The method involving microwave-assisted DBU catalysis significantly reduces reaction time and improves yield compared to traditional reflux methods.
  • The use of cobalt and nickel carbonyl catalysts in the carbonylation step allows for efficient industrial-scale production of diphenylacetic acid esters, including fluorinated derivatives with pesticidal applications.
  • Esterification of olefins with acetic acid under acid catalysis (e.g., sulfuric acid) has been extensively studied for related esters but is less directly applicable to the cyclohexylpropylamino derivative due to its amine functionality, which requires protection or selective reaction conditions.
  • The described synthetic routes are adaptable for industrial-scale synthesis due to simplified reaction conditions, improved yields, and manageable purification steps.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amines.

Scientific Research Applications

Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release diphenylacetic acid and 2-(cyclohexylpropylamino)ethanol, which may interact with enzymes or receptors in biological systems. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Diphenylacetic Acid Derivatives and Related Esters

Compound Name Core Structure Substituent on Ester Group Key Features Reference
Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester Diphenylacetic acid 2-(Cyclohexylpropylamino)ethyl Combines aromatic (diphenyl) and aliphatic (cyclohexylpropylamino) groups; likely high lipophilicity. -
Diphenylglycolic acid (Benzilic acid) Diphenylhydroxyacetic acid Hydroxyl group (not esterified) Contains a hydroxyl instead of an ester group; used in organic synthesis and pharmaceuticals.
Cyclohexaneacetic acid, 2-phenoxyethyl ester Cyclohexaneacetic acid 2-Phenoxyethyl Cyclohexane core instead of diphenyl; phenoxy substituent lacks amino functionality.
Phosphoric acid, diphenyl 2-ethylhexyl ester Phosphate ester 2-Ethylhexyl Phosphate core (vs. acetic acid); common plasticizer with flame-retardant properties.
Cyclopentyl 2-cyclohexyl-2-((6-(3-(hydroxyamino)-3-oxopropyl)pyridin-3-yl)methylamino)acetate Cyclohexaneacetic acid Complex pyridinylmethylamino substituent Features a heterocyclic (pyridine) group; potential pharmaceutical applications.

Key Differences and Functional Implications:

Core Structure :

  • Diphenylacetic acid derivatives (target compound, benzilic acid) exhibit strong aromatic character, influencing UV stability and binding interactions. In contrast, cyclohexaneacetic acid esters (e.g., ) offer conformational flexibility due to their cycloaliphatic core .
  • Phosphate esters (e.g., ) differ fundamentally in their phosphorus-based backbone, enhancing flame retardancy but reducing hydrolytic stability compared to acetate esters .

This contrasts with phenoxyethyl () or 2-ethylhexyl () groups, which prioritize hydrophobicity . Hydroxyl-containing analogs (e.g., benzilic acid) are prone to oxidation or esterification reactions, unlike the stable aminoethyl ester .

Applications: Diphenyl phosphate esters are widely used as plasticizers and flame retardants in polymers, whereas diphenylacetic acid esters may find niche roles in drug delivery or agrochemicals due to their tunable lipophilicity . Amino-substituted esters (e.g., ) are explored in medicinal chemistry for targeted enzyme inhibition, leveraging their amine functionality .

Research Findings and Data

Table 2: Hypothetical Physicochemical Properties (Based on Structural Analogues)

Property Target Compound Diphenylglycolic Acid Cyclohexaneacetic Acid, 2-Phenoxyethyl Ester Phosphoric Acid, Diphenyl 2-Ethylhexyl Ester
Molecular Weight ~400 (estimated) 228.24 ~250 (estimated) 362.40
LogP High (3.5–4.5) 2.1 Moderate (2.5–3.0) 5.2
Solubility Low in water; soluble in organic solvents Low in water; soluble in ethanol Low in water; soluble in DMSO Insoluble in water; soluble in hydrocarbons
Stability Hydrolytically stable Prone to oxidation Stable under neutral conditions Sensitive to hydrolysis

Notable Observations:

  • The target compound’s amino group may enable salt formation, improving aqueous solubility in acidic environments, unlike purely hydrophobic analogs .
  • Phosphate esters exhibit superior flame-retardant efficiency but face regulatory restrictions due to environmental persistence .

Biological Activity

Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester, also known as diphenylacetic acid 2-[(3-cyclohexylpropyl)amino]ethyl ester, is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula: C25H33NO2
  • Molar Mass: 379.54 g/mol
  • CAS Number: 21505-34-0
PropertyValue
Molecular FormulaC25H33NO2
Molar Mass379.54 g/mol
CAS Number21505-34-0

The compound exhibits anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is crucial in converting arachidonic acid into prostaglandins, which mediate inflammation. Inhibiting this enzyme can lead to reduced inflammation and pain relief.

Research Findings

Recent studies have demonstrated that compounds similar to this compound exhibit potent COX-2 inhibitory activity. For instance, certain derivatives showed IC50 values ranging from 0.06 μM to 0.09 μM, indicating strong pharmacological potential for treating inflammatory conditions .

Case Study: Anti-inflammatory Efficacy

In a study evaluating various phenoxyacetic acid derivatives, compounds with structural similarities to this compound were tested for their anti-inflammatory effects using a paw edema model in rodents. The results indicated significant reductions in paw thickness and weight, showcasing the compound's potential as an effective anti-inflammatory agent .

Table 2: In Vivo Efficacy Data

CompoundIC50 (μM)Paw Thickness Reduction (%)Paw Weight Reduction (%)
Compound A0.0663.3568.26
Compound B0.0946.5164.84

Toxicological Profile

Safety assessments are critical in evaluating the therapeutic potential of new compounds. The same studies monitored renal and liver function by measuring AST, ALT, creatinine, and urea levels in treated animals. The results indicated no significant toxicity at effective doses, suggesting a favorable safety profile for further development .

Q & A

Q. What are the critical steps in synthesizing acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester, and how can purity be ensured?

Synthesis typically involves esterification between diphenylacetic acid and 2-(cyclohexylpropylamino)ethanol under anhydrous conditions. Key considerations include:

  • Reagent selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to activate the carboxylic acid .
  • Solvent choice : Anhydrous dichloromethane or THF minimizes side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol ensures purity. Monitor via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

A multi-technique approach is recommended:

  • NMR : 1^1H and 13^{13}C NMR to confirm ester linkages, cyclohexylpropylamino group integration, and aromatic protons (δ 7.2–7.6 ppm for diphenyl groups) .
  • FT-IR : Peaks at ~1740 cm1^{-1} (ester C=O stretch) and 3300 cm1^{-1} (secondary amine N-H) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Q. How does the compound’s solubility profile influence experimental design in pharmacological studies?

The ester’s lipophilic nature (due to diphenyl and cyclohexyl groups) limits aqueous solubility. For in vitro assays:

  • Use DMSO as a primary solvent (ensure concentration <0.1% to avoid cytotoxicity).
  • For in vivo studies, formulate with surfactants (e.g., Tween 80) or lipid-based carriers .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly in scaling up reactions?

Apply Design of Experiments (DoE) to optimize:

  • Catalyst screening : Test Brønsted acids (e.g., H2_2SO4_4) vs. Lewis acids (e.g., ZnCl2_2) for esterification efficiency .
  • Temperature control : Higher temperatures (80–100°C) accelerate reaction but may degrade sensitive amine groups; use reflux with inert gas purging .
  • Molar ratios : A 1.2:1 molar ratio of alcohol to acid improves conversion .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or conformation .
  • Dynamic NMR : Assess rotational barriers in the cyclohexylpropylamino group if splitting patterns are inconsistent .

Q. What mechanistic insights are needed to explain its potential enzyme inhibition or receptor binding?

  • Kinetic studies : Measure IC50_{50} values against target enzymes (e.g., acetylcholinesterase) using Ellman’s assay .
  • Molecular docking : Simulate binding modes with AutoDock Vina; validate via mutagenesis (e.g., Ala-scanning of receptor active sites) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

  • Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds .
  • Long-term stability : Store at 4°C (solid) or -20°C (solution) with desiccants to prevent hydrolysis .

Methodological Guidance for Data Interpretation

Q. How to differentiate regioisomeric byproducts during synthesis?

  • 2D NMR (COSY, HSQC) : Identify coupling between the cyclohexylpropylamino group and ester oxygen .
  • Isotopic labeling : Use 15^{15}N-labeled amines to trace regioselectivity in reaction pathways .

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} .
  • Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, steric bulk) with activity trends .

Computational and Modeling Considerations

Q. How can molecular dynamics (MD) simulations enhance understanding of its membrane permeability?

  • Lipid bilayer models : Simulate interactions with POPC bilayers (software: GROMACS) to calculate permeability coefficients .
  • Free energy perturbation (FEP) : Predict modifications to improve blood-brain barrier penetration .

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